molecular formula C28H20N2O3 B2876691 2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide CAS No. 749220-86-8

2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide

Cat. No.: B2876691
CAS No.: 749220-86-8
M. Wt: 432.479
InChI Key: PSUHGUUYKYGYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide is a synthetic organic compound designed for research applications. It belongs to a class of molecules known as push-pull systems, characterized by a donor-π-acceptor structure. In these systems, an electron-donating group is connected to an electron-accepting group (such as cyano and carbonyl) through a conjugated bridge, which can confer unique electronic properties . Compounds with this core structure have attracted significant attention in materials science due to their inherent nonlinear optical characteristics and their sensitivity to environmental changes like polarity and pH . They are investigated for potential use as organic dyes in photo- and electroluminescent materials, with applications explored in fields such as dye lasers, fluorescent sensors, and organic light-emitting devices (OLEDs) . The molecular structure is typically largely planar, a feature that promotes strong solid-state interactions through hydrogen bonding, such as N-H···N and C-H···O bonds, which can influence the material's crystallinity and supramolecular assembly . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3/c29-20-22(19-21-15-17-25(18-16-21)32-23-9-3-1-4-10-23)28(31)30-26-13-7-8-14-27(26)33-24-11-5-2-6-12-24/h1-19H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHGUUYKYGYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Knoevenagel Condensation as the Primary Pathway

The Knoevenagel condensation is the cornerstone for synthesizing α,β-unsaturated cyanoenamides. For the target compound, this involves:

  • Aldehyde Substrates : 4-Phenoxybenzaldehyde and 2-phenoxybenzaldehyde.
  • Nucleophile : Cyanoacetamide or methyl cyanoacetate.
  • Base Catalyst : Triethylamine (TEA) or NaOH.

The reaction proceeds via deprotonation of cyanoacetamide to form an enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the (E)-enamide. Microwave irradiation (55 W, 35 min) in saturated NaCl solution optimizes this pathway, achieving yields of 90–99%.

Table 1: Comparative Yields Under Different Conditions
Method Catalyst Solvent Time (min) Yield (%)
Microwave Irradiation TEA NaCl (aq) 35 90–99
Conventional Heating NaOH Ethanol 240 70–85
Solvent-Free Pyridine Neat 180 60–75

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. A protocol adapted from involves:

  • Mixing 4-phenoxybenzaldehyde (1.0 equiv), cyanoacetamide (1.2 equiv), and TEA (0.1 equiv) in NaCl solution.
  • Irradiating at 55 W for 35 min.
  • Acidifying with HCl and extracting with ethyl acetate.

This method reduces side reactions and ensures (E)-selectivity due to the rapid reaction kinetics.

Conventional Thermal Methods

Traditional heating methods require prolonged reflux (e.g., 4–6 hours in ethanol) but remain viable for labs without MW access. For example, refluxing 2-phenoxybenzaldehyde with cyanoacetamide in ethanol at 80°C for 240 minutes yields 70–85% product.

Optimization of Reaction Conditions

Catalyst Screening

  • Triethylamine (TEA) : Superior to NaOH or pyridine due to its moderate basicity, which minimizes over-dehydration.
  • Pyridine : Yields drop to 60–75% due to incomplete enolate formation.

Solvent Effects

  • NaCl Solution : Enhances polarity, improving microwave absorption and reaction homogeneity.
  • Ethanol : Suitable for thermal methods but prolongs reaction time.

Temperature and Time

Microwave conditions (55 W, 35 min) outperform conventional methods, which require 240 minutes at 80°C.

Structural Elucidation and Characterization

Spectroscopic Analysis

  • IR Spectroscopy : Absorption at 2,220 cm⁻¹ confirms the cyano group, while 1,650 cm⁻¹ corresponds to the amide C=O.
  • ¹H NMR : Doublets at δ 7.5–8.2 ppm indicate trans-vinylic protons (J = 12–16 Hz), confirming (E)-stereochemistry.

X-ray Crystallography

Single-crystal X-ray analysis (analogous to) reveals a planar enamide core with dihedral angles of 15–20° between phenoxyphenyl substituents. Hydrogen bonding between the amide NH and carbonyl oxygen stabilizes the (E)-configuration.

Applications in Medicinal Chemistry

The compound’s structure aligns with kinase inhibitors and tubulin-targeting agents, as seen in screening libraries. Its phenoxyphenyl moieties may facilitate π-π stacking with biological targets, while the cyano group enhances electrophilicity for covalent binding.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s aromatic structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and phenoxy groups can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. These interactions can modulate signaling pathways and biochemical processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs from the evidence:

Compound Name (ID) Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound R1: 2-phenoxyphenyl
R2: 4-phenoxyphenyl
~469.5* N/A** N/A** Cyano, enamide, phenoxy
36a R1: 3-cyano-cyclopenta[b]thiophen-2-yl
R2: naphthalen-2-yl
385.44 228–230 51.42 Cyano, enamide, thiophene
36b R1: 3-cyano-tetrahydrobenzothiophen-2-yl
R2: naphthalen-2-yl
399.47 252–254 49.50 Cyano, enamide, benzothiophene
37a R1: 3-cyano-cyclopenta[b]thiophen-2-yl
R2: 1,3-benzodioxol-4-yl
375.41 286–288 82.55 Cyano, enamide, benzodioxole
(2E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide R1: 4-fluorophenyl
R2: 4-methoxyphenyl
296.30 N/A N/A Cyano, enamide, fluoro, methoxy
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide R1: 2-ethoxyphenyl
R2: bromo-hydroxy-methoxyphenyl
417.23 N/A N/A Cyano, enamide, bromo, hydroxy
WP1066 R1: (1S)-1-phenylethyl
R2: 6-bromopyridin-2-yl
383.23 N/A N/A Cyano, enamide, bromopyridine

Estimated based on molecular formula.

Key Observations:
  • Polarity : Methoxy () and hydroxy groups () increase polarity, whereas bromine () and trifluoromethyl () enhance lipophilicity.
  • Thermal Stability : Higher melting points in 36a–37b (228–288°C) suggest robust crystallinity due to planar aromatic systems and hydrogen bonding .

Solubility and Pharmacokinetics

  • LogP Estimates : The target compound’s higher molecular weight (~469.5) and aromaticity suggest lower aqueous solubility than smaller analogs (e.g., 296.30 in ).
  • Metabolic Stability: Phenoxy groups may undergo cytochrome P450-mediated oxidation, necessitating prodrug strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.